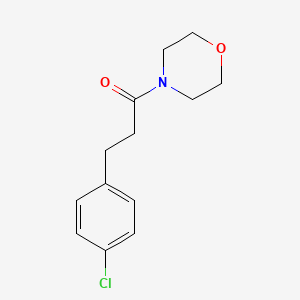
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one, also known as 4'-chloromethcathinone or 4-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It belongs to the group of designer drugs that are structurally similar to amphetamines and cathinones. The chemical structure of 4-CMC includes a phenyl ring, a morpholine ring, and a ketone group.
Aplicaciones Científicas De Investigación
4-CMC has been used in scientific research to study its psychoactive effects on the central nervous system. It has been tested in vitro and in vivo to determine its binding affinity to various receptors such as dopamine, serotonin, and norepinephrine transporters. It has also been used to study its effects on neurotransmitter release and reuptake. Furthermore, 4-CMC has been used as a reference standard in forensic toxicology to identify and quantify its presence in biological samples.
Mecanismo De Acción
The mechanism of action of 4-CMC is similar to other cathinones and amphetamines. It acts as a monoamine transporter substrate, which leads to the release of dopamine, serotonin, and norepinephrine in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CMC are similar to other cathinones and amphetamines. It increases the release of dopamine, serotonin, and norepinephrine in the brain, which leads to a feeling of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 4-CMC can result in addiction, psychosis, and cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-CMC in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects. It can be used to study the structure-activity relationship of cathinones and amphetamines. However, one limitation is that it is a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 4-CMC. One area of interest is the development of new synthetic cathinones and amphetamines that have similar or improved effects. Another area of interest is the development of new analytical methods for the detection and quantification of 4-CMC in biological samples. Additionally, more research is needed to determine the long-term effects of 4-CMC on the brain and body, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one, or 4-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It has been used in scientific research to study its effects on the central nervous system, neurotransmitter release and reuptake, and forensic toxicology. The mechanism of action of 4-CMC is similar to other cathinones and amphetamines, and it has similar biochemical and physiological effects. However, prolonged use can result in addiction, psychosis, and cardiovascular complications. There are several future directions for research on 4-CMC, including the development of new synthetic compounds and analytical methods, and more research on its long-term effects.
Métodos De Síntesis
The synthesis of 4-CMC involves the reaction of 4-chlorobenzaldehyde with morpholine and 4-chloroacetophenone in the presence of a catalyst such as zinc chloride. The resulting product is purified using recrystallization or chromatography. This synthesis method has been described in several research articles.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-2,4-5H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPXZQMGYUKHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

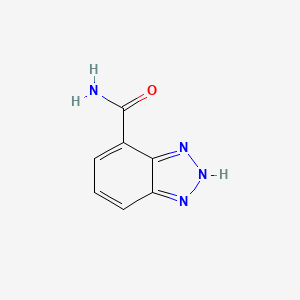
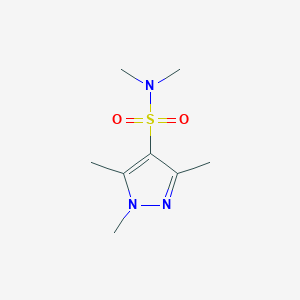
![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
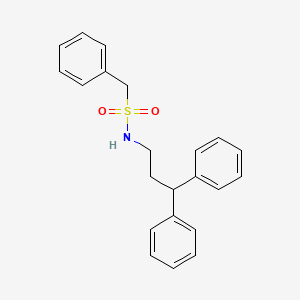
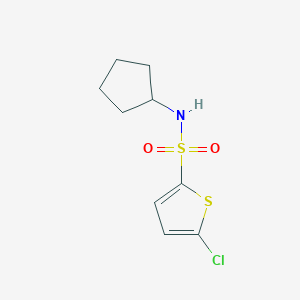
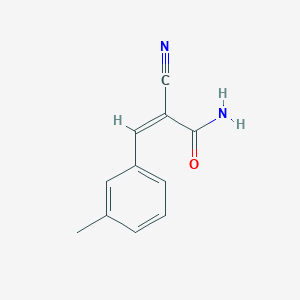
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)
![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)
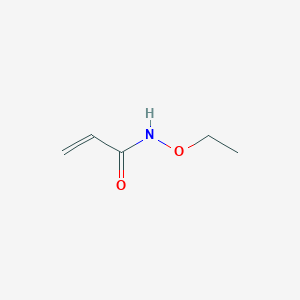
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)
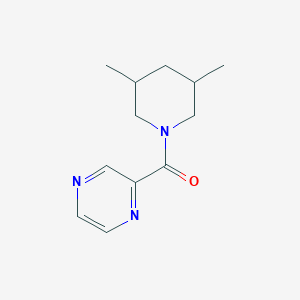
![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)